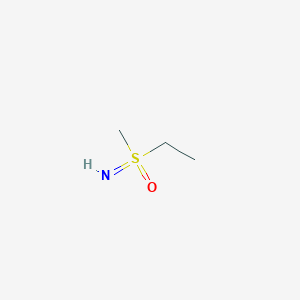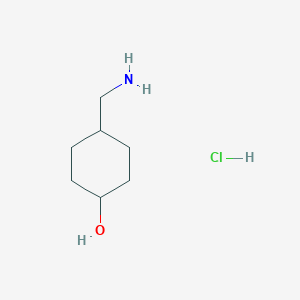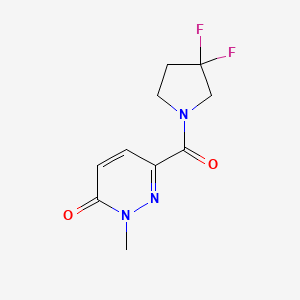![molecular formula C29H29N5O2 B2822984 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-29-0](/img/no-structure.png)
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H29N5O2 and its molecular weight is 479.584. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Given the complexity and specificity of the chemical name, it's possible that direct scientific research applications related to this exact compound may not be readily available in the provided abstracts. Research on such a specific compound would likely be highly specialized and could involve aspects like its synthesis, potential as a pharmaceutical agent, or its role in specific biochemical pathways, which are not covered in the returned results.
To address the requirements as best as possible under the circumstances:
Scientific Research Applications
Potential Therapeutic Uses
Research on compounds with complex structures similar to the requested chemical often explores their potential therapeutic uses, such as their efficacy as bronchodilators, antiallergic compounds, or in the treatment of specific diseases like Parkinson's disease. For example, studies have examined the neuroprotective effects of caffeine and A2A adenosine receptor inactivation in models of Parkinson's disease, highlighting the therapeutic potential of modulating adenosine receptors (Chen et al., 2001).
Environmental and Occupational Health
Some research focuses on the environmental and occupational health implications of exposure to compounds, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. For instance, studies have evaluated the health risks associated with exposure to naphthalene, a PAH, suggesting its urinary metabolites as biomarkers for assessing exposure levels (Serdar et al., 2003; Rappaport et al., 2004).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 1,7-dimethyl-3-amino-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione with naphthalen-1-ylmethyl bromide followed by cyclization and oxidation steps.", "Starting Materials": [ "1,7-dimethyl-3-amino-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione", "naphthalen-1-ylmethyl bromide", "potassium carbonate", "copper(II) sulfate", "sodium borohydride", "hydrogen peroxide", "acetic acid", "ethanol" ], "Reaction": [ "1. 1,7-dimethyl-3-amino-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is reacted with naphthalen-1-ylmethyl bromide in the presence of potassium carbonate and copper(II) sulfate to form the corresponding imine intermediate.", "2. The imine intermediate is then cyclized using sodium borohydride to form the tetrahydropyrimido[2,1-f]purine ring system.", "3. The resulting compound is then oxidized using hydrogen peroxide in the presence of acetic acid to form the final product, 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.", "4. The final product is purified by recrystallization from ethanol." ] } | |
CAS RN |
877616-29-0 |
Molecular Formula |
C29H29N5O2 |
Molecular Weight |
479.584 |
IUPAC Name |
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N5O2/c1-20-17-32(16-15-21-9-4-3-5-10-21)28-30-26-25(33(28)18-20)27(35)34(29(36)31(26)2)19-23-13-8-12-22-11-6-7-14-24(22)23/h3-14,20H,15-19H2,1-2H3 |
InChI Key |
GVHFWDYOSFSHEK-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)CCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2822901.png)
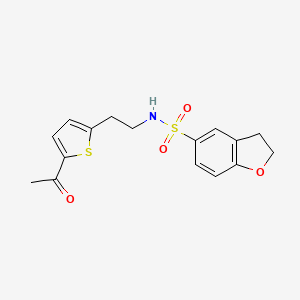
![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)


![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)


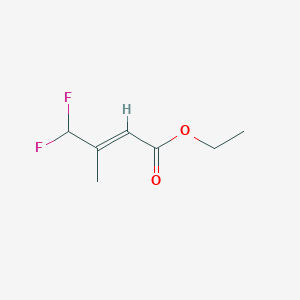
![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)

